molecular formula C24H22N2O5 B11411350 2-(3-hydroxypropyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

2-(3-hydroxypropyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione

Cat. No.: B11411350
M. Wt: 418.4 g/mol
InChI Key: AFLLCCSKUDGOOH-UHFFFAOYSA-N
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Description

2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that incorporates chromene, pyrrole, and indole frameworks. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-HYDROXYPROPYL)-1’,6,7-TRIMETHYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of chromene, pyrrole, and indole frameworks in a single molecule enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-(3-hydroxypropyl)-1',6,7-trimethylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione

InChI

InChI=1S/C24H22N2O5/c1-13-11-15-18(12-14(13)2)31-21-19(20(15)28)24(26(22(21)29)9-6-10-27)16-7-4-5-8-17(16)25(3)23(24)30/h4-5,7-8,11-12,27H,6,9-10H2,1-3H3

InChI Key

AFLLCCSKUDGOOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C4(C5=CC=CC=C5N(C4=O)C)N(C3=O)CCCO

Origin of Product

United States

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